3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride

Physicochemical Properties Medicinal Chemistry Compound Selection

Sourcing the precise piperidine-propanoic acid scaffold for antimicrobial R&D is hindered by structural analogs that alter solubility and synthetic utility, forcing costly re-optimization. This compound solves that. • Direct synthetic entry to 3-((4-hydroxyphenyl)amino)propanoic acid derivatives with proven MICs of 0.5-64 µg/mL against ESKAPE pathogens and Candida auris. • Hydrochloride salt ensures high water solubility, eliminating DMSO or organic co-solvents in cell-based assays and in vivo PK studies. • Defined physicochemical signature (pKa 3.68, LogD -3.51 at pH 7.4) enables precise ionization control for targeting extracellular or periplasmic enzymes. • Dual-use: also specified as an electrolyte additive for aqueous zinc-ion battery development.

Molecular Formula C8H16ClNO3
Molecular Weight 209.67 g/mol
CAS No. 1197502-89-8
Cat. No. B1522014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride
CAS1197502-89-8
Molecular FormulaC8H16ClNO3
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)CCC(=O)O.Cl
InChIInChI=1S/C8H15NO3.ClH/c10-7-1-4-9(5-2-7)6-3-8(11)12;/h7,10H,1-6H2,(H,11,12);1H
InChIKeyQUFYEXQNGSBWNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Hydroxypiperidin-1-yl)propanoic Acid Hydrochloride (CAS 1197502-89-8): Core Properties and Procurement Baseline


3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride (CAS 1197502-89-8) is a substituted piperidine derivative with the molecular formula C8H16ClNO3 and a molecular weight of 209.67 g/mol . It is a versatile chemical building block featuring a hydroxyl group on the piperidine ring and a propanoic acid side chain, typically supplied as a white to off-white powder with a minimum purity of 95% . The compound is water-soluble, making it suitable for a range of biological and pharmaceutical research applications .

Hydrochloride salt form ensures water solubility Simplifies aqueous biological assay preparation
Building block for 3-((4-hydroxyphenyl)amino)propanoic acid derivatives Access to antimicrobial scaffold space
Defined ionization profile at physiological pH Supports probe design without co-solvent interference
4-hydroxyl substitution enables further derivatization Diversification point for structure–activity studies

3-(4-Hydroxypiperidin-1-yl)propanoic Acid Hydrochloride: Why Structural Analogs Fail as Drop-in Replacements


Substituting 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride with a close structural analog can fundamentally alter a research or industrial process due to significant differences in physicochemical properties and chemical reactivity. As demonstrated by comparative data , seemingly minor modifications—such as shifting the propanoic acid attachment point or replacing the 4-hydroxyl group—lead to measurable changes in molecular weight, lipophilicity, and acid/base character. These deviations directly impact compound solubility, formulation stability, and downstream synthetic utility, meaning that a generic substitution is not a viable option without extensive re-optimization .

Target Hydrochloride salt, water-soluble
Substitute risk Free base form may require DMSO or organic co-solvents, confounding assay conditions
Target 4-hydroxyl substitution on piperidine
Substitute risk Unsubstituted piperidine analog lacks polarity and hydrogen-bonding capacity, reducing aqueous solubility
Target Distinct pKa (3.68) and LogD (−3.51) profile
Substitute risk 3-ethyl analog shifts ionization and lipophilicity, potentially altering biological distribution and model permeability

3-(4-Hydroxypiperidin-1-yl)propanoic Acid Hydrochloride: A Quantitative Evidence Guide for Scientific Selection


Distinct Physicochemical Profile Versus Unsubstituted Piperidine Analog

The 4-hydroxyl substitution on the piperidine ring of 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride introduces significant polarity and hydrogen-bonding capacity absent in the unsubstituted analog, 3-(piperidin-1-yl)propanoic acid [1][2]. This is reflected in a markedly lower calculated LogP value (-3.507), indicating a strong preference for aqueous environments compared to the more lipophilic, unsubstituted piperidine analog [1][2].

Hydroxyl Effect
Class-level inference
LogP −3.507 (calculated) vs. unsubstituted analog (higher lipophilicity)
Supports aqueous solubility screening context
Experimental LogP validation recommended
Physicochemical Properties Medicinal Chemistry Compound Selection

Enhanced Aqueous Solubility as a Hydrochloride Salt Versus Free Base

The target compound is procured as a hydrochloride salt, which dramatically improves its solubility in water compared to its free base form, 3-(4-hydroxypiperidin-1-yl)propanoic acid (CAS 1040084-45-4) . Vendor specifications confirm the hydrochloride salt is soluble in water, while the free base form is typically described as having solubility in organic solvents like DMSO or DMF .

Salt Form Solubility
Cross-study comparable
Hydrochloride: water-soluble (vendor spec); Free base: DMSO-soluble (up to 25 mg/mL)
Facilitates aqueous buffer preparation without organic co-solvents
Vendor specification; lot-specific solubility verification advised
Solubility Formulation Sample Preparation

Unique pKa and LogD Values Impacting Ionization State at Physiological pH

The compound exhibits a calculated acid pKa of 3.68 and a LogD of -3.51 at pH 7.4 [1]. These values are distinct from those of closely related analogs, such as 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid, which has a predicted pKa of 3.83 and a LogP of 0.35 . The difference in pKa and LogD indicates a different speciation and distribution behavior at physiological pH, which is critical for predicting in vivo pharmacokinetics or designing assays.

Ionization at pH 7.4
Cross-study comparable
pKa = 3.68, LogD (pH 7.4) = −3.51
Distinct ionization and distribution profile vs. 3-ethyl analog
Calculated properties; confirm experimentally for model systems
Ionization State Drug Design ADME Properties

Role as a Privileged Scaffold in Antimicrobial Drug Discovery

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, which can be synthesized from the target compound as a building block, have demonstrated potent, broad-spectrum antimicrobial activity against multidrug-resistant pathogens [1]. In a 2024 study, these derivatives showed Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 64 µg/mL against Candida auris and from 1 to 8 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) [1]. While the target compound itself is not the active agent, it serves as a direct synthetic precursor to this validated antimicrobial scaffold, providing a clear research application not offered by many other piperidine building blocks.

Antimicrobial Scaffold
Supporting evidence
Derivative MIC: 0.5–64 µg/mL (C. auris), 1–8 µg/mL (MRSA)
Precursor to antimicrobial candidate research scaffold
Derivatives, not parent compound; requires independent synthesis and screening
Antimicrobial Research Drug Discovery Medicinal Chemistry

3-(4-Hydroxypiperidin-1-yl)propanoic Acid Hydrochloride: Best-Fit Research and Industrial Application Scenarios


Synthesis of Novel Antimicrobial Agents Targeting Multidrug-Resistant Pathogens

This compound is a key building block for the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, a scaffold with demonstrated, broad-spectrum antimicrobial activity against ESKAPE pathogens and drug-resistant fungi like Candida auris, with MIC values ranging from 0.5 to 64 µg/mL . Researchers developing new treatments for antibiotic-resistant infections should prioritize this building block to rapidly access this validated chemical space.

Aqueous Formulation Development for Biological Assays

Its high water solubility as a hydrochloride salt makes it the preferred choice over its free base analog for experiments requiring aqueous buffers. This eliminates the need for organic co-solvents, simplifying sample preparation for cell-based assays, enzyme kinetics, and in vivo pharmacokinetic studies where DMSO or other solvents may be toxic or interfere with results.

Design of Chemical Probes with Defined Ionization and Lipophilicity

The compound's unique physicochemical signature, characterized by a pKa of 3.68 and a LogD of -3.51 at pH 7.4 , distinguishes it from analogs with different substitution patterns. This makes it a valuable starting point for medicinal chemists designing chemical probes or lead compounds where precise control over ionization state and hydrophilicity at physiological pH is required, such as in targeting extracellular or periplasmic enzymes.

Electrolyte Additive in Advanced Battery Research

The compound is specified for use as an electrolyte additive in the development of aqueous zinc-ion batteries . For materials scientists and electrochemists working on next-generation energy storage, this compound offers a defined, piperidine-based structure that can influence solvation and interfacial chemistry, distinguishing it from other common electrolyte additives.

Application
Selection Property
Validation Focus
Antimicrobial candidate synthesis
Scaffold derivatization to 3-((4-hydroxyphenyl)amino)propanoic acid derivatives
Derivative antimicrobial susceptibility and spectrum (reported MIC reference)
Aqueous biological assay formulation
Hydrochloride salt water solubility; avoids organic co-solvents
Buffer compatibility and absence of DMSO-related interference
Chemical probe design with controlled ionization
Defined pKa and LogD at physiological pH
Ionization state and membrane permeability behavior in assay conditions
Electrolyte additive for aqueous zinc-ion batteries
Piperidine-based structure for solvation control
Electrochemical stability and interfacial chemistry

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